molecular formula C6H6ClNO2S B1603650 2-Methylpyridine-3-sulfonyl chloride CAS No. 872001-95-1

2-Methylpyridine-3-sulfonyl chloride

Cat. No.: B1603650
CAS No.: 872001-95-1
M. Wt: 191.64 g/mol
InChI Key: TZPQMFUKALLHAE-UHFFFAOYSA-N
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Description

2-Methylpyridine-3-sulfonyl chloride is an organic compound with the molecular formula C6H6ClNO2S. It is a derivative of pyridine, where a methyl group is attached to the second position and a sulfonyl chloride group is attached to the third position of the pyridine ring. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpyridine-3-sulfonyl chloride can be synthesized through the diazotization of 3-aminopyridines followed by substitution of the diazo group with a sulfonyl group. This method involves the formation of intermediate pyridine-3-diazonium chlorides, which are then converted to the sulfonyl chlorides . Another method involves the direct sulfonation of pyridines under harsh conditions using concentrated oleum at high temperatures (180-230°C) with mercury salts as catalysts .

Industrial Production Methods: The industrial production of this compound typically follows the diazotization route due to its efficiency and scalability. The process involves the use of 3-aminopyridines as starting materials, which are diazotized and then treated with sulfonyl chloride to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Oxidation Reactions: It can be oxidized to form sulfonic acids.

    Reduction Reactions: It can be reduced to form sulfonyl hydrides.

Common Reagents and Conditions:

    Substitution: Reactions with amines or alcohols under mild conditions to form sulfonamides or sulfonates.

    Oxidation: Use of strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Sulfonamides: Formed from reactions with amines.

    Sulfonates: Formed from reactions with alcohols.

    Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

2-Methylpyridine-3-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylpyridine-3-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, where the sulfonyl chloride group reacts with amines or alcohols to form stable products .

Comparison with Similar Compounds

    Pyridine-3-sulfonyl chloride: Lacks the methyl group at the second position.

    2-Chloropyridine-3-sulfonyl chloride: Has a chlorine atom instead of a methyl group at the second position.

    2-Methylpyridine-4-sulfonyl chloride: Has the sulfonyl chloride group at the fourth position instead of the third.

Uniqueness: 2-Methylpyridine-3-sulfonyl chloride is unique due to the presence of both the methyl group and the sulfonyl chloride group on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and various industrial applications .

Properties

IUPAC Name

2-methylpyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-5-6(11(7,9)10)3-2-4-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPQMFUKALLHAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70600657
Record name 2-Methylpyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872001-95-1
Record name 2-Methylpyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpyridine-3-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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